
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mass Spectrometry and Molecular Structure Analysis
Research has shown that certain N-arylthiophenecarboxamides, including compounds with structural similarities to N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-3-carboxamide, undergo rearrangement in mass spectrometry to form phenol radical ions. This process highlights the compound's potential for detailed molecular structure analysis using mass spectrometry techniques, providing insights into its stability and reactivity under specific conditions (Ceraul et al., 1995).
Organogel Formation and Material Science Applications
In the field of material science, compounds structurally related to this compound have been used to create organogels. These organogels exhibit unique properties such as fluorescence and reversible gel-solution states induced by temperature changes. This research opens avenues for the development of novel materials with potential applications in sensors, optoelectronics, and drug delivery systems (Wu et al., 2011).
Cancer Research and Kinase Inhibition
Substituted N-arylthiophenecarboxamides, similar in structure to this compound, have been identified as potent and selective inhibitors of the Met kinase superfamily. This discovery is significant for cancer research, as Met kinase plays a crucial role in cancer cell growth and metastasis. The development of selective inhibitors can lead to targeted cancer therapies with improved efficacy and reduced side effects (Schroeder et al., 2009).
Photostabilization in Polymer Science
New thiophene derivatives, including those structurally related to this compound, have been synthesized and evaluated for their ability to reduce the photodegradation of poly(vinyl chloride) (PVC). These compounds serve as photostabilizers, enhancing the durability and lifespan of PVC materials in applications exposed to UV radiation. This research is crucial for the development of more stable and longer-lasting polymer products (Balakit et al., 2015).
Supramolecular Chemistry and Liquid Crystal Design
Studies on compounds similar to this compound have demonstrated unique supramolecular packing motifs, including π-stacked rods encased in triply helical hydrogen bonded amide strands. This novel mode of organization has implications for the design of columnar liquid crystals, contributing to advancements in display technology and molecular electronics (Lightfoot et al., 1999).
Eigenschaften
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-14-6-2-3-7-15(14)20-10-5-4-9-17-16(18)13-8-11-21-12-13/h2-3,6-8,11-12H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNHYDOCBWRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2866196.png)
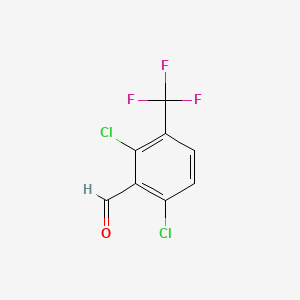
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2866199.png)
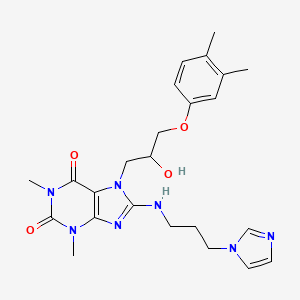
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2866202.png)
![4-Boc-4-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2866203.png)
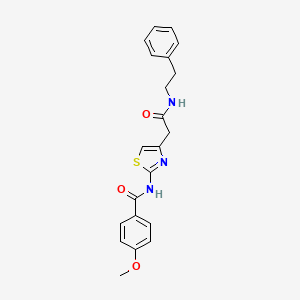
![1-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2866205.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2866206.png)
![2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide](/img/structure/B2866207.png)
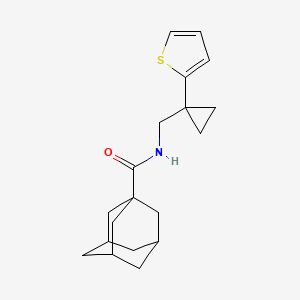
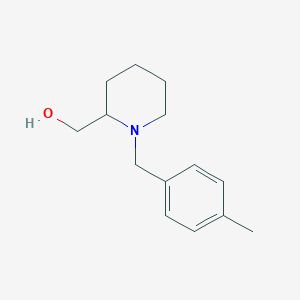
![4-[1-[2-(Dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine](/img/structure/B2866211.png)
